molecular formula C8H17FO B025703 (R)-(+)-1-Fluoro-2-octanol CAS No. 110270-42-3

(R)-(+)-1-Fluoro-2-octanol

Cat. No.: B025703
CAS No.: 110270-42-3
M. Wt: 148.22 g/mol
InChI Key: KLGNQHRPPLDIFC-MRVPVSSYSA-N
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Description

®-(+)-1-Fluoro-2-octanol is a chiral fluorinated alcohol with the molecular formula C8H17FO. This compound is notable for its unique structural properties, which include a fluorine atom attached to the second carbon of an octanol chain. The presence of the fluorine atom imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

®-(+)-1-Fluoro-2-octanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific fluorinated properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-Fluoro-2-octanol typically involves the enantioselective reduction of a fluorinated ketone precursor. One common method is the asymmetric reduction of 1-fluoro-2-octanone using chiral catalysts or biocatalysts to achieve the desired enantiomeric excess. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods: Industrial production of ®-(+)-1-Fluoro-2-octanol may involve large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems to ensure high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-1-Fluoro-2-octanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol.

Major Products:

    Oxidation: 1-fluoro-2-octanone or 1-fluoro-2-octanoic acid.

    Reduction: 1-fluoro-2-octane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-(+)-1-Fluoro-2-octanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

    1-Fluoro-2-propanol: A shorter chain fluorinated alcohol with similar reactivity but different physical properties.

    1-Fluoro-2-butanol: Another fluorinated alcohol with a slightly longer chain, offering different steric and electronic effects.

    2-Fluoroethanol: A simpler fluorinated alcohol with distinct properties due to its shorter chain length.

Uniqueness: ®-(+)-1-Fluoro-2-octanol is unique due to its specific chain length and chiral nature, which impart distinct stereochemical and electronic properties. These characteristics make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

(2R)-1-fluorooctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGNQHRPPLDIFC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450747
Record name (R)-(+)-1-Fluoro-2-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110270-42-3
Record name (R)-(+)-1-Fluoro-2-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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